Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate
Description
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate (CAS: 122255-02-1) is a β-keto ester with the molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol . Its structure comprises a 4-fluorobenzyl group attached to the β-carbon of a 3-oxobutanoate ester backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization and functionalization reactions. Key spectroscopic features include characteristic NMR signals for the methyl ester (δ ~3.69 ppm) and ketone carbonyl groups, as well as IR absorptions for ester (1745–1718 cm⁻¹) and ketone (1700–1680 cm⁻¹) functionalities .
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(14)11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTNWKZWQQMWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate typically involves the esterification of 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 2-[(4-fluorophenyl)methyl]-3-oxobutanoic acid.
Reduction: Methyl 2-[(4-fluorophenyl)methyl]-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate exhibits potential anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against several cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.
Biological Studies
Antimicrobial Activity
this compound has shown promise in antimicrobial studies. Research indicates its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antiviral Potential
Preliminary investigations into the antiviral properties of this compound have been conducted, focusing on its ability to inhibit viral replication. Compounds with similar structures have been noted for their activity against viruses such as HIV and influenza, suggesting that this compound may warrant further exploration in this area.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel derivatives through reactions such as nucleophilic substitutions and condensation reactions. For example, it can react with different amines or alcohols to form a variety of derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Basavarajappa et al. (2022) | Anticancer Activity | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. |
| Pran Babu et al. (2020) | Anti-inflammatory Effects | Showed inhibition of COX-2 enzyme activity by 70% at 50 µM concentration. |
| Voigt et al. (2019) | Antimicrobial Activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Functional and Reactivity Differences
Substituent Effects
Fluorine vs. Iodine/Chlorine : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects due to fluorine’s high electronegativity, enhancing ketone electrophilicity. In contrast, the 2-iodobenzyl analogue () exhibits stronger inductive effects and steric bulk from iodine, favoring ortho-directing behavior in electrophilic cyclizations . The 4-chlorobenzyl variant () in a cyclopentane framework combines chlorine’s electronegativity with ring strain, optimizing stability for agrochemical intermediates .
- Benzoylamino vs. Alkyl Groups: The benzoylamino substituent in Methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capacity, enabling enamine formation with aromatic amines (e.g., via PTSA-catalyzed condensations) . This contrasts with the non-polar alkyl/aryl groups in the target compound, which prioritize ketone reactivity over nucleophilic substitution.
Biological Activity
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including antimicrobial properties, pharmacological applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a beta-ketoester structure, characterized by the presence of a methyl ester group, a ketone functional group, and a para-fluorophenyl moiety. The molecular formula is C12H13FO3, and the fluorine atom significantly influences the compound's electronic properties and reactivity, enhancing its lipophilicity and potentially altering its pharmacokinetic profile compared to related compounds .
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against various pathogens. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective inhibition against certain bacterial strains, although specific MIC values for this compound are still under investigation.
- Biofilm Formation : It has been suggested that derivatives of this compound could inhibit biofilm formation in pathogens like Staphylococcus aureus, which is crucial for treating chronic infections .
2. Pharmacological Applications
The unique combination of functional groups in this compound makes it a valuable candidate for further research in drug development. Its potential applications include:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| Methyl 2-(4-fluorophenyl)acetate | Anticancer | Moderate inhibition in cell viability assays |
| Methyl 2-[phenylmethyl]-3-oxobutanoate | Antimicrobial | Effective against E. coli and S. aureus |
3. Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position is critical for enhancing biological activity. Comparative studies with similar compounds indicate that:
- Fluorinated vs. Non-Fluorinated Compounds : Fluorinated derivatives tend to show higher potency in antimicrobial assays compared to their non-fluorinated counterparts.
| Compound Comparison | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substituent | Higher lipophilicity and potential bioactivity |
| Methyl 2-(4-chlorophenyl)methyl-3-oxobutanoate | Chlorine substituent | Altered electronic properties, reduced activity |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.
- Antimicrobial Evaluation : A study on pyrazole derivatives revealed significant antimicrobial properties with inhibition zones indicating effective bactericidal activity against multiple strains .
- Anticancer Studies : Research on structurally similar compounds has indicated promising results in inhibiting cancer cell proliferation, suggesting that further exploration of this compound could yield valuable therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
